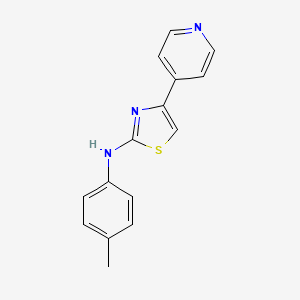

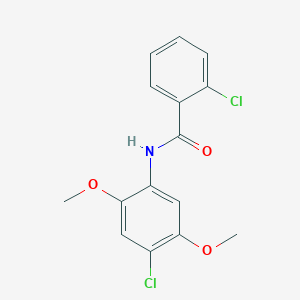

![molecular formula C21H28N4O2 B5551163 3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)

3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves intricate steps, aiming to introduce specific functional groups to achieve desired properties. For example, the synthesis of related heterocyclic compounds involves condensation reactions, cyclization, and the use of specific reagents to introduce the cyclopropyl, imidazol, piperidine, and methoxybenzyl groups into the molecular framework (Thimmegowda et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide often features complex heterocyclic systems. These structures are characterized using various analytical techniques, such as crystallography, to determine the precise arrangement of atoms and the conformation of the molecule. The crystal structure studies provide insights into the intermolecular interactions, such as hydrogen bonding, that influence the compound's stability and reactivity (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds like 3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide can include transformations of the imidazol ring, modifications at the piperidine nitrogen, and reactions involving the methoxybenzyl group. These reactions are significant for modifying the compound’s chemical properties for specific applications, including potential biological activities. For instance, modifications on the piperidine ring or the imidazol group can significantly alter the compound's binding affinity to biological targets (Alcarazo et al., 2005).

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Detection

A study highlighted the use of a new iodobenzamide, potentially similar in structure or function to the compound , for visualizing primary breast tumors through sigma receptor scintigraphy. This approach is based on the preferential binding of benzamides to sigma receptors, which are overexpressed on breast cancer cells. The study demonstrated that the compound accumulates in breast tumors in vivo, suggesting its potential for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).

Pharmacokinetics of Novel Compounds

Another research focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, providing a detailed analysis of its pharmacokinetic properties. This study underscores the importance of understanding the metabolic pathways and elimination processes of new compounds, which is crucial for their development and application in medical research (Renzulli et al., 2011).

Metabolite Identification in Toxicology

Research identifying the urinary metabolites of synthetic compounds, such as "3-(4-methoxybenzoyl)-1-pentylindole (RCS-4)," highlights the role of analytical techniques in toxicology and drug metabolism studies. Identifying metabolites is essential for understanding the effects of exposure to novel compounds and their potential risks (Kavanagh et al., 2012).

Pesticide Exposure Assessment

A cross-sectional study on environmental exposure to pesticides in children utilized urine samples to measure metabolites of organophosphorus and pyrethroid compounds. This research emphasizes the application of analytical methods to assess environmental exposure and its implications for public health (Babina et al., 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-(cyclopropylmethyl)imidazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-27-19-8-6-16(7-9-19)13-23-21(26)25-11-2-3-18(15-25)20-22-10-12-24(20)14-17-4-5-17/h6-10,12,17-18H,2-5,11,13-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYWITUTJKIMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)C3=NC=CN3CC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)

![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)

![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)

![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)